N'-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
Description
N’-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of hydrazides, which are known for their diverse biological activities and utility in synthetic chemistry.
Properties
Molecular Formula |
C19H19N3O3 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N'-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide |
InChI |
InChI=1S/C19H19N3O3/c1-2-13-8-6-7-11-16(13)22-17(23)12-15(19(22)25)20-21-18(24)14-9-4-3-5-10-14/h3-11,15,20H,2,12H2,1H3,(H,21,24) |
InChI Key |
FOQGBTZWDIGXGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)CC(C2=O)NNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves the reaction of 2-ethylphenyl derivatives with benzohydrazide under controlled conditions. One common method involves the condensation of 2-ethylphenyl isocyanate with benzohydrazide in the presence of a suitable solvent and catalyst . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides and alkylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N'-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is , and it features a unique structure that contributes to its biological activity. The presence of the benzohydrazide moiety is significant as it is known for various pharmacological effects.
Antimicrobial Activity
Studies have shown that benzohydrazide derivatives exhibit notable antibacterial and antifungal properties. For instance, compounds similar to this compound have been tested against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition of bacterial growth, suggesting potential use in treating infections .
Antioxidant Properties
The antioxidant capacity of benzohydrazide derivatives has been evaluated using various assays, including the DPPH radical scavenging method. These compounds have demonstrated significant free radical scavenging activity, making them candidates for further investigation in the context of oxidative stress-related diseases .
Anticancer Potential
Recent research has indicated that certain benzohydrazide derivatives possess cytotoxic effects against various cancer cell lines. The mechanism of action may involve induction of apoptosis and inhibition of cell proliferation. Molecular docking studies have been employed to predict interactions with specific cancer-related targets, enhancing the understanding of their anticancer potential .
Antimicrobial Efficacy Study
A study conducted by Satyanarayana et al. evaluated several benzohydrazide derivatives for their antimicrobial activities. The results showed that certain derivatives exhibited superior antibacterial activity against S. aureus compared to standard antibiotics like erythromycin and gentamicin. The compound with multiple methoxy groups demonstrated the highest efficacy .
Molecular Docking Analysis
Molecular docking studies have been performed to explore the binding affinity of this compound to specific protein targets involved in cancer progression. These studies suggest that this compound can effectively interact with enzymes critical for tumor growth, providing a rationale for its potential use in cancer therapy .
Mechanism of Action
The mechanism by which N’-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide exerts its effects involves binding to specific molecular targets. For instance, it inhibits enzymes like dihydrofolate reductase and enoyl ACP reductase by interacting with their active sites, thereby disrupting their normal function . This inhibition can lead to antibacterial and antitubercular effects, making it a valuable compound in medicinal chemistry .
Biological Activity
N'-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a dioxopyrrolidine ring and a hydrazide moiety. The molecular formula is , and it exhibits both hydrophilic and lipophilic characteristics, which may influence its bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Although specific pathways remain to be fully elucidated, preliminary studies suggest that it may modulate neurotransmitter systems or exhibit anti-inflammatory properties.
Anticonvulsant Activity
Recent research has highlighted the anticonvulsant potential of related compounds in the dioxopyrrolidine class. For instance, studies involving hybrid molecules combining dioxopyrrolidine structures with known antiepileptic agents demonstrated significant protective effects in seizure models. Compounds showed efficacy in both maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, indicating that similar derivatives may possess anticonvulsant properties as well .
Case Studies
- Anticonvulsant Screening : In a study assessing the anticonvulsant properties of related compounds, several derivatives were tested for their efficacy in preventing seizures in animal models. Compounds with similar structural features to this compound exhibited promising results, leading to further investigation into their pharmacological profiles .
- Antimicrobial Evaluation : A series of studies evaluated the antimicrobial efficacy of various hydrazone derivatives against different bacterial strains. The results indicated that certain derivatives could inhibit bacterial growth effectively, suggesting that this compound may also share this property based on its chemical structure .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
